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molecular formula C11H20N2O3 B8462274 1-Morpholino-2-(piperidin-4-yloxy)ethanone

1-Morpholino-2-(piperidin-4-yloxy)ethanone

Cat. No. B8462274
M. Wt: 228.29 g/mol
InChI Key: IHSHZWBYCSPBDX-UHFFFAOYSA-N
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Patent
US08129380B2

Procedure details

Tert-butyl 4-(2-morpholino-2-oxoethoxy)piperidine-1-carboxylate (75) (5 g, 15.23 mmol) was added to 6.0 HCl in propan-2-ol (30 mL, 180.00 mmol) and the reaction was stirred at 25° C. for 2 hours. The reaction mixture was evaporated to dryness and the crude material was purified by ion exchange chromatography, using an SCX column. The desired product was eluted from the column using 7M NH3/MeOH and fractions were evaporated to dryness to afford a yellow gum. The crude product was purified by distillation at 0.72 mBar, collecting fractions that distilled at 155° C. to afford the desired material as a colourless gum (1.950 g, 56.1% yield); 1H NMR (400.132 MHz, CDCl3) δ 1.50-1.41 (2H, m), 1.96-1.89 (2H, m), 2.64-2.58 (2H, m), 3.10-3.04 (2H, m), 3.50-3.43 (1H, m), 3.63-3.56 (4H, m), 3.70-3.67 (4H, m), 4.17 (2H, s); NH proton missing.
Name
Tert-butyl 4-(2-morpholino-2-oxoethoxy)piperidine-1-carboxylate
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Yield
56.1%

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][N:4]([C:7](=[O:23])[CH2:8][O:9][CH:10]2[CH2:15][CH2:14][N:13](C(OC(C)(C)C)=O)[CH2:12][CH2:11]2)[CH2:3][CH2:2]1.Cl.CC(O)C>>[O:1]1[CH2:6][CH2:5][N:4]([C:7](=[O:23])[CH2:8][O:9][CH:10]2[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]2)[CH2:3][CH2:2]1

Inputs

Step One
Name
Tert-butyl 4-(2-morpholino-2-oxoethoxy)piperidine-1-carboxylate
Quantity
5 g
Type
reactant
Smiles
O1CCN(CC1)C(COC1CCN(CC1)C(=O)OC(C)(C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
30 mL
Type
reactant
Smiles
CC(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at 25° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the crude material was purified by ion exchange chromatography
WASH
Type
WASH
Details
The desired product was eluted from the column
CUSTOM
Type
CUSTOM
Details
were evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to afford a yellow gum
DISTILLATION
Type
DISTILLATION
Details
The crude product was purified by distillation at 0.72 mBar
CUSTOM
Type
CUSTOM
Details
collecting fractions
DISTILLATION
Type
DISTILLATION
Details
that distilled at 155° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O1CCN(CC1)C(COC1CCNCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.95 g
YIELD: PERCENTYIELD 56.1%
YIELD: CALCULATEDPERCENTYIELD 56.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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